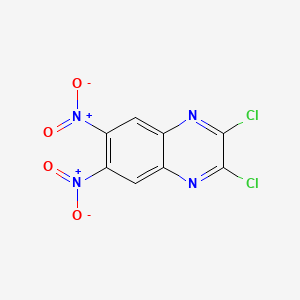

2,3-Dichloro-6,7-dinitroquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-6,7-dinitroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2N4O4/c9-7-8(10)12-4-2-6(14(17)18)5(13(15)16)1-3(4)11-7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDNMILPFIAYFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N=C(C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392125 | |

| Record name | 2,3-dichloro-6,7-dinitroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2379-61-5 | |

| Record name | 2,3-Dichloro-6,7-dinitroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2379-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-dichloro-6,7-dinitroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,3-Dichloro-6,7-dinitroquinoxaline

This guide provides a comprehensive technical overview for the synthesis and characterization of 2,3-dichloro-6,7-dinitroquinoxaline, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the synthetic pathway, from foundational precursors to the final product, alongside a thorough discussion of its analytical characterization.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse biological activities.[1] The quinoxaline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. Notably, certain quinoxaline-2,3-dione derivatives are potent antagonists of ionotropic glutamate receptors, such as the AMPA and kainate receptors, which are crucial in mediating fast excitatory neurotransmission in the central nervous system.[2] The title compound, this compound, serves as a versatile intermediate for the synthesis of novel quinoxaline-based compounds through nucleophilic substitution reactions, enabling the exploration of new chemical space for drug discovery and material science applications.[3]

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that begins with the construction of the quinoxaline-2,3-dione core, followed by nitration and subsequent chlorination. Each step is critical for achieving the desired final product with high purity and yield.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dichloro-6,7-dinitroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-6,7-dinitroquinoxaline is a highly functionalized heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique electronic and structural features, characterized by an electron-deficient quinoxaline core bearing two reactive chlorine atoms and two strongly electron-withdrawing nitro groups, make it a valuable precursor for the synthesis of a wide range of novel compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, offering insights for researchers and professionals in drug discovery and chemical development.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective use in research and synthesis. These properties dictate its behavior in different solvent systems, its stability, and its reactivity.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₂Cl₂N₄O₄ | [1] |

| Molecular Weight | 289.03 g/mol | [1] |

| Melting Point | 213-214 °C, 218-220 °C | [1][2] |

| Appearance | Not explicitly stated, but likely a solid | |

| Solubility | No quantitative data available. Likely soluble in polar aprotic solvents like DMSO and DMF based on the reactivity of similar compounds. |

Note on Melting Point: Different suppliers report slightly different melting point ranges, which may be attributed to variations in purity or measurement conditions.

Synthesis of this compound

The primary and most cited method for the synthesis of this compound involves the chlorination of 6,7-dinitroquinoxaline-2,3-dione (DNQX).[3]

DNQX [label="6,7-Dinitroquinoxaline-2,3-dione (DNQX)"]; Reagents [label="Thionyl Chloride (SOCl₂) \n N,N-Dimethylformamide (DMF)"]; Solvent [label="1,2-Dichloroethane"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

DNQX -> Reaction; Reagents -> Reaction; Solvent -> Reaction; Reaction [label="Reflux, 0.5 h", shape=ellipse, fillcolor="#FBBC05"]; Reaction -> Product; }

Figure 1: Synthesis of this compound from DNQX.

Detailed Experimental Protocol:

Based on the procedure described by Romer, Duane R. in the Journal of Heterocyclic Chemistry (2009), 46(2), 317-319. [3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6,7-dinitroquinoxaline-2,3-dione (DNQX) in 1,2-dichloroethane.

-

Addition of Reagents: To this suspension, add N,N-dimethylformamide (DMF) followed by the slow addition of thionyl chloride (SOCl₂). Causality: DMF acts as a catalyst for the chlorination reaction with thionyl chloride.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The solvent and excess reagents are typically removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield this compound. Self-Validating System: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR).

Chemical Reactivity

The reactivity of this compound is dominated by the two chlorine atoms at the 2 and 3 positions and the two nitro groups at the 6 and 7 positions. The electron-withdrawing nature of the dinitro-substituted quinoxaline core makes the chloro-substituted positions highly susceptible to nucleophilic attack.

Reactivity of the Chloro Groups: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms are excellent leaving groups and readily undergo nucleophilic aromatic substitution with a variety of nucleophiles, particularly amines and phenoxides. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Start [label="this compound"]; Nucleophile [label="Nucleophile (e.g., R-NH₂, Ar-OH)"]; Product_Mono [label="Monosubstituted Product"]; Product_Di [label="Disubstituted Product"];

Start -> Reaction_Mono [label="1 eq. Nucleophile"]; Nucleophile -> Reaction_Mono; Reaction_Mono [label="SɴAr", shape=ellipse, fillcolor="#EA4335"]; Reaction_Mono -> Product_Mono;

Product_Mono -> Reaction_Di [label="1 eq. Nucleophile"]; Nucleophile -> Reaction_Di; Reaction_Di [label="SɴAr", shape=ellipse, fillcolor="#EA4335"]; Reaction_Di -> Product_Di; }

Figure 2: Stepwise nucleophilic substitution of the chloro groups.

Experimental Insight: The reaction can often be controlled to selectively yield either the mono- or di-substituted product by carefully controlling the stoichiometry of the nucleophile. The first substitution typically occurs more readily than the second.

Reactivity of the Nitro Groups: Reduction to Amines

The nitro groups can be selectively reduced to amino groups, providing a handle for further functionalization, such as diazotization or acylation. The choice of reducing agent is critical to avoid undesired side reactions.

Commonly used reagents for the reduction of aromatic nitro groups include:

-

Metals in acidic media: Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

-

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or Raney nickel with a hydrogen source.

Start [label="this compound"]; Reducing_Agent [label="Reducing Agent \n (e.g., Sn/HCl, H₂/Pd-C)"]; Product [label="2,3-Dichloro-6,7-diaminoquinoxaline", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reaction; Reducing_Agent -> Reaction; Reaction [label="Reduction", shape=ellipse, fillcolor="#FBBC05"]; Reaction -> Product; }

Figure 3: Reduction of the nitro groups to amino groups.

Expertise-Driven Consideration: The choice of reducing agent should be made with consideration of other functional groups present in the molecule. For instance, catalytic hydrogenation can sometimes lead to the reduction of other moieties or dehalogenation.

Spectroscopic Characterization

-

1H NMR: Due to the symmetry of the molecule, only one signal is expected in the aromatic region for the two equivalent protons on the quinoxaline ring. The chemical shift of this proton would be significantly downfield due to the strong electron-withdrawing effects of the adjacent nitro and chloro-substituted pyrazine ring.

-

13C NMR: The spectrum would show distinct signals for the different carbon atoms in the molecule. The carbons bearing the chloro and nitro groups would be significantly deshielded and appear at lower field.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the C-Cl stretching vibrations, and strong symmetric and asymmetric stretching vibrations of the nitro groups (typically in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹).

-

UV-Vis Spectroscopy: The UV-Vis spectrum is expected to show absorption maxima corresponding to the π-π* transitions within the aromatic quinoxaline system, which will be influenced by the presence of the chloro and nitro substituents.

Applications in Research and Development

The primary application of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules.

-

Medicinal Chemistry: The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. By leveraging the reactivity of the chloro and nitro groups, a diverse library of quinoxaline derivatives can be synthesized for screening in drug discovery programs. The amino derivatives obtained after reduction of the nitro groups are particularly useful for further elaboration.[4]

-

Derivatizing Agent for HPLC: While not specifically documented for this compound, similar activated aromatic halides are used as pre-column derivatizing agents in High-Performance Liquid Chromatography (HPLC) to enhance the detection of analytes with poor chromophores, such as amino acids.[5] The high reactivity of the chloro groups in this compound suggests its potential in this application.

Conclusion

This compound is a valuable and highly reactive synthetic building block. Its well-defined synthesis and the predictable reactivity of its chloro and nitro groups provide a robust platform for the creation of diverse and complex molecular architectures. This guide has summarized the key physicochemical properties and synthetic considerations for this compound, offering a foundation for its effective utilization in the fields of organic synthesis, medicinal chemistry, and analytical sciences. Further research into its specific spectral properties and expanded applications will undoubtedly continue to enhance its value to the scientific community.

References

-

1H and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

This compound | 2379-61-5 | INDOFINE Chemical Company. (n.d.). INDOFINE Chemical Company. Retrieved January 18, 2026, from [Link]

-

AB148986 | CAS 2379-61-5 – abcr Gute Chemie. (n.d.). abcr GmbH. Retrieved January 18, 2026, from [Link]

-

Supporting Information. (n.d.). ScienceOpen. Retrieved January 18, 2026, from [Link]

-

Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT. (n.d.). Retrieved January 18, 2026, from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

1H and 13C NMR data (CDCl3) and 1H/13C correlations of compounds 4 and... | Download Table. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Microwave-Assisted Cadogan Reaction for the Synthesis of 2-Aryl-2H-indazoles, 2-Aryl-1H-benzimidazoles, 2-Carbonylindoles, Carbazole, and Phenazine | Request PDF. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

1H and 13C NMR of Synthetic Macrocyclic Lactones and Their Precursors. (n.d.). SciSpace. Retrieved January 18, 2026, from [Link]

-

Derivatizing Reagents for Detection of Organic Compounds By HPLC. (2021). ResearchGate. [Link]

-

Nucleophilic Substitution with amines. (2021, March 2). YouTube. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). National Center for Biotechnology Information. [Link]

-

DNQX. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

The Use of Microwave Activation in the Chemistry of Heterocyclic Compounds. (2005). ResearchGate. [Link]

-

6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline. (2014). National Center for Biotechnology Information. [Link]

-

SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIVATIVES. (2004). TEB E-Kütüphane. [Link]

-

Spectrum 2 FTIR spectrometer. (n.d.). HTDS. Retrieved January 18, 2026, from [Link]

-

nucleophilic aromatic substitutions. (2019, January 19). YouTube. [Link]

-

6,7-Dinitroquinoxaline-2,3-dione blocks the cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate, in cortical cultures. (1989). PubMed. [Link]

-

Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). (2011). MDPI. [Link]

-

Nucleophilic Aromatic Substitution. (2019, July 12). YouTube. [Link]

-

Spectrum Two FT-IR Spectrometer. (n.d.). pesystems.cz. Retrieved January 18, 2026, from [Link]

-

Derivatization Reagents - For Selective Response and Detection in Complex Matrices. (n.d.). Greyhound Chromatography. Retrieved January 18, 2026, from [Link]

-

2-(3,4-dichlorophenyl)-6,7-dimethylquinoxaline - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]

Sources

- 1. This compound | 2379-61-5 | INDOFINE Chemical Company [indofinechemical.com]

- 2. echemi.com [echemi.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sdiarticle4.com [sdiarticle4.com]

An In-depth Technical Guide to 2,3-Dichloro-6,7-dinitroquinoxaline: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2,3-Dichloro-6,7-dinitroquinoxaline (CAS No. 2379-61-5), a pivotal heterocyclic intermediate in medicinal and organic chemistry. Esteemed for its highly reactive nature, this compound serves as a critical building block for the synthesis of complex quinoxaline-based molecules, most notably antagonists of ionotropic glutamate receptors. We will delve into its physicochemical properties, explore the mechanistic underpinnings of its reactivity, provide a detailed, field-proven synthetic protocol, and discuss its primary applications, particularly in the development of neuropharmacological agents. This document is structured to provide both foundational knowledge and actionable protocols for laboratory professionals.

Core Compound Characteristics

This compound is a crystalline solid whose utility is defined by its molecular architecture. The quinoxaline core is rendered exceptionally electron-deficient by two powerful nitro groups at the 6 and 7 positions. This electronic feature is central to the compound's chemistry, activating the chloro-substituents at the 2 and 3 positions for facile displacement.

Physicochemical & Spectroscopic Data

A precise understanding of the compound's properties is essential for its handling, reaction setup, and characterization.

| Property | Value | Source(s) |

| CAS Number | 2379-61-5 | [1] |

| Molecular Formula | C₈H₂Cl₂N₄O₄ | [1] |

| Molecular Weight | 289.03 g/mol | [1] |

| Melting Point | 213-214 °C | N/A |

| Density | 1.834 g/cm³ (Predicted) | N/A |

| Appearance | Crystalline Solid | General Observation |

| Solubility | Soluble in aprotic polar solvents (e.g., DMF, DMSO), reactive in protic solvents. | Inferred from reactivity |

| ¹H NMR | Predicted δ (DMSO-d₆): 8.95 (s, 2H) | [2] |

| ¹³C NMR | Predicted δ (DMSO-d₆): 150.2, 145.5, 133.1 | [2] |

| IR Spectroscopy | Characteristic peaks expected for C=N, C-Cl, and asymmetric/symmetric NO₂ stretching. | General Spectroscopic Principles |

| Mass Spectrometry | Exact Mass: 287.9453 m/z | N/A |

Note: Experimental spectroscopic data for this compound is not widely available in public databases. The provided NMR data is based on computational prediction and should be used as a reference for experimental verification.

Reactivity and Mechanism: The Power of Electron Withdrawal

The key to harnessing this compound in synthesis is understanding its profound reactivity towards nucleophiles. The two nitro groups exert a strong electron-withdrawing effect (-I, -M) on the entire aromatic system. This effect dramatically lowers the electron density at the C2 and C3 positions, making them highly electrophilic and susceptible to attack by a wide range of nucleophiles.

This reactivity profile is a classic example of Nucleophilic Aromatic Substitution (SₙAr) . Unlike electrophilic aromatic substitution which is characteristic of electron-rich benzene rings, SₙAr proceeds readily on electron-poor aromatic systems bearing a good leaving group (in this case, chloride).

The mechanism proceeds via a two-step addition-elimination sequence:

-

Addition: The nucleophile attacks the electron-deficient carbon atom (C2 or C3), breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex . The negative charge is delocalized effectively onto the electronegative oxygen atoms of the nitro groups, which is the critical stabilizing factor for this intermediate.

-

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted quinoxaline product.

Caption: Generalized SₙAr mechanism on the dinitroquinoxaline core.

This high reactivity allows for the sequential and controlled substitution of the two chlorine atoms, enabling the synthesis of both mono- and di-substituted quinoxalines with a variety of nucleophiles such as amines, phenols, and thiols.[3]

Synthesis and Experimental Protocols

The most efficient and high-yielding synthesis of this compound involves the direct chlorination of its precursor, 6,7-dinitroquinoxaline-2,3-dione (DNQX).[1] The use of thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) provides the desired product in excellent yield.

Caption: Workflow for the synthesis of this compound.

Protocol: Synthesis from DNQX

This protocol is adapted from the high-yield method reported by Romer, D.R. in the Journal of Heterocyclic Chemistry.[1]

Materials:

-

6,7-Dinitroquinoxaline-2,3-dione (DNQX)

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF), anhydrous

-

1,2-Dichloroethane (DCE), anhydrous

-

Diethyl ether

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Buchner funnel and filtration apparatus

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, prepare a slurry of 6,7-dinitroquinoxaline-2,3-dione (1.0 eq) in anhydrous 1,2-dichloroethane.

-

Reagent Addition: To the stirred slurry, add thionyl chloride (≥ 2.0 eq). Subsequently, add a catalytic amount of anhydrous N,N-dimethylformamide (e.g., a few drops) via syringe. The DMF catalyzes the reaction by forming the reactive Vilsmeier reagent in situ.

-

Reflux: Heat the reaction mixture to reflux (the boiling point of DCE is ~83 °C) with vigorous stirring. The reaction is typically complete within 30 minutes.[1] Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to ambient temperature. The product often crystallizes directly from the reaction mixture upon cooling.

-

Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the filter cake thoroughly with diethyl ether to remove any residual thionyl chloride and solvent.

-

Drying: Dry the purified product under vacuum to yield this compound as a solid. The reported yield for this procedure is approximately 92%.[1]

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a reactive intermediate for creating libraries of quinoxaline derivatives. Its most notable application is in the synthesis of pharmacologically active molecules that target the central nervous system.

Precursor to AMPA/Kainate Receptor Antagonists

The hydrolysis of this compound readily regenerates 6,7-dinitroquinoxaline-2,3-dione (DNQX), a potent and selective competitive antagonist of AMPA and kainate glutamate receptors.[4] DNQX and its analogs are invaluable research tools in neuroscience for studying excitatory synaptic transmission, and the quinoxaline-2,3-dione scaffold has been a cornerstone in the development of potential therapeutics for neurological conditions such as epilepsy and ischemic brain injury.

Protocol: Hydrolysis to DNQX

This protocol demonstrates the utility of the title compound by converting it back to the widely used neuropharmacological tool, DNQX.

Materials:

-

This compound

-

Aqueous acid (e.g., 2 M Hydrochloric Acid) or aqueous base (e.g., 1 M Sodium Hydroxide)

-

Ethanol or Dioxane (as a co-solvent if needed for solubility)

-

Round-bottom flask with magnetic stirrer

-

pH meter or pH paper

Procedure:

-

Setup: Dissolve or suspend this compound (1.0 eq) in an aqueous acid or base solution in a round-bottom flask. A co-solvent like ethanol may be used to aid solubility.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The hydrolysis of the activated chloro groups is typically rapid. Monitor the reaction by TLC.

-

Neutralization & Precipitation: Upon completion, cool the reaction mixture. If the reaction was performed in acid, carefully neutralize with a base (e.g., NaOH solution). If performed in base, neutralize with an acid (e.g., HCl). Adjust the pH to near neutral (pH ~7). The less soluble DNQX product will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the filter cake with cold water and then a small amount of cold ethanol.

-

Drying: Dry the product under vacuum to yield pure 6,7-dinitroquinoxaline-2,3-dione (DNQX).

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Toxicity: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.

Conclusion

This compound is a highly activated and versatile chemical intermediate. Its value to the scientific community, particularly in drug discovery, is derived from the predictable and efficient nucleophilic aromatic substitution reactions it undergoes. The straightforward, high-yield synthesis from DNQX makes it an accessible starting material for the construction of diverse molecular libraries based on the quinoxaline scaffold. A thorough understanding of its reactivity, grounded in the principles of SₙAr mechanisms, empowers researchers to effectively utilize this compound in the rational design and synthesis of novel, biologically active molecules.

References

- Romer, D. R. (2009). A new, high-yield synthesis of this compound. Journal of Heterocyclic Chemistry, 46(2), 317-319.

-

Wikipedia. (n.d.). DNQX. Retrieved from [Link]

- Bortoluzzi, A. J., et al. (2019). Selective Synthesis of Mono‐ and Disubstituted Quinoxalines via Heteroaromatic Nucleophilic Substitution of 2,3‐Dichloro‐6,7‐dinitroquinoxaline (DCDNQX) with Anilines and Phenols. ChemistrySelect, 4(33), 9735-9741.

Sources

An In-Depth Technical Guide to the Reactivity of Chloro Groups in 2,3-Dichloro-6,7-dinitroquinoxaline

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chloro groups in 2,3-dichloro-6,7-dinitroquinoxaline (DCDNQX). DCDNQX is a highly activated substrate for nucleophilic aromatic substitution (SNAr) reactions, a property conferred by the potent electron-withdrawing effects of the two nitro groups and the inherent electronic characteristics of the quinoxaline core. This document will delve into the underlying principles governing the reactivity of DCDNQX, the mechanistic pathway of SNAr reactions, the critical question of regioselectivity at the C2 and C3 positions, and provide field-proven experimental protocols for the selective synthesis of mono- and di-substituted derivatives with a variety of nucleophiles. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who wish to leverage the synthetic versatility of this important heterocyclic building block.

Introduction: The Quinoxaline Scaffold and the Activating Power of Nitro Groups

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core of numerous biologically active molecules with applications as antimicrobial, anticancer, and antiviral agents.[1] The synthetic utility of the quinoxaline scaffold is greatly enhanced by the introduction of specific functional groups that modulate its electronic properties. In the case of this compound (DCDNQX), the presence of two chloro atoms at the C2 and C3 positions provides reactive handles for the introduction of a wide range of functionalities.

The reactivity of these chloro groups is dramatically amplified by the two nitro groups at the C6 and C7 positions of the benzene ring portion of the molecule. Nitro groups are powerful electron-withdrawing groups that decrease the electron density of the aromatic system, making it more susceptible to attack by nucleophiles.[2] This activation is a cornerstone of nucleophilic aromatic substitution (SNAr) reactions, which, in the context of DCDNQX, can often proceed under mild, metal-free conditions.[3]

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on DCDNQX

The reaction of DCDNQX with nucleophiles proceeds via a well-established two-step addition-elimination mechanism. This pathway is distinct from SN1 and SN2 reactions, which are not favored for aryl halides. The SNAr mechanism is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chloro group (C2 or C3). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge in this intermediate is delocalized across the aromatic system and, crucially, onto the electron-withdrawing nitro groups, which provides significant stabilization. The aromaticity of the quinoxaline ring is temporarily disrupted in this stage. In the second, typically rapid, step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

Regioselectivity: The Reactivity of C2 vs. C3 Chloro Groups

A pivotal question in the synthetic application of DCDNQX is the relative reactivity of the two chloro groups at the C2 and C3 positions. The ability to selectively substitute one chloro group in the presence of the other is key to creating diverse and complex molecules. While the two positions are structurally similar, they are electronically distinct due to the asymmetrical placement of the two nitrogen atoms in the pyrazine ring of the quinoxaline core.

While direct, comparative kinetic studies on DCDNQX are not extensively reported in the literature, insights can be drawn from computational studies and experimental observations on analogous heterocyclic systems, such as 2,4-dichloroquinazolines. In these systems, the C4 position is consistently found to be more reactive towards nucleophiles than the C2 position.[2] This is attributed to the greater ability of the nitrogen at position 1 to stabilize the negative charge in the Meisenheimer intermediate formed upon attack at C4.

By analogy, in 2,3-dichloroquinoxaline, both C2 and C3 are alpha to a ring nitrogen atom. However, the positions are not electronically equivalent. Computational analyses of the Lowest Unoccupied Molecular Orbital (LUMO) of related dichlorinated nitrogen heterocycles often show that the LUMO coefficients are not equal at the two carbon atoms bearing the chlorine atoms. A larger LUMO coefficient generally indicates a more electrophilic center and a more favorable site for nucleophilic attack. For many dichlorinated N-heterocycles, the position para to the second nitrogen atom (in this case, C2 is para to N4, and C3 is para to N1) often exhibits higher reactivity. However, without specific computational data for DCDNQX, a definitive a priori assignment of the more reactive site is challenging and may also be influenced by the nature of the attacking nucleophile.

Experimentally, the selective synthesis of monosubstituted products from DCDNQX has been achieved by carefully controlling the reaction conditions, most notably the stoichiometry of the nucleophile.[3] This implies that there is a significant difference in the activation energy for the first and second substitution, allowing for a window of selectivity. It is generally observed that the introduction of an electron-donating nucleophile at one position will decrease the reactivity of the remaining chloro-substituted position towards further substitution.

Experimental Protocols and Reactivity with Diverse Nucleophiles

The high degree of activation of DCDNQX allows for reactions with a wide array of nucleophiles under relatively mild conditions. The choice of solvent, temperature, and base (if required) can be tailored to the specific nucleophile being used.

Synthesis of the Starting Material: this compound (DCDNQX)

DCDNQX is readily synthesized from the commercially available 6,7-dinitroquinoxaline-2,3-dione (DNQX) via chlorination.

Protocol 1: Synthesis of DCDNQX

-

To a stirred suspension of 6,7-dinitroquinoxaline-2,3-dione (DNQX) in 1,2-dichloroethane, add N,N-dimethylformamide (DMF) as a catalyst.

-

Carefully add thionyl chloride (SOCl₂) dropwise to the mixture.

-

Heat the reaction mixture to reflux for approximately 30 minutes.

-

Monitor the reaction to completion by TLC.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Collect the resulting precipitate by filtration, wash with water, and dry to yield DCDNQX as a solid. A typical yield for this reaction is around 92%.

Reactions with N-Nucleophiles (Amines)

DCDNQX reacts readily with primary and secondary amines. Monosubstitution can be achieved by using one equivalent of the amine, while disubstitution occurs with an excess of the amine and often requires more forcing conditions.

Protocol 2: Monosubstitution with an Aniline

-

Dissolve DCDNQX in a suitable solvent such as ethanol or acetonitrile.

-

Add one equivalent of the desired aniline to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

-

Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the product purified by recrystallization or column chromatography.

Reactions with O-Nucleophiles (Alkoxides and Phenoxides)

Alkoxides and phenoxides are excellent nucleophiles for SNAr reactions with DCDNQX. The alkoxide is typically generated in situ using a base such as sodium hydride or potassium carbonate, or a pre-formed alkoxide salt can be used.

Protocol 3: Monosubstitution with a Phenol

-

To a solution of the desired phenol in a polar aprotic solvent like DMF or DMSO, add one equivalent of a base such as potassium carbonate.

-

Stir the mixture at room temperature for a short period to generate the phenoxide.

-

Add a solution of DCDNQX in the same solvent to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Once the starting material is consumed, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Reactions with S-Nucleophiles (Thiols)

Thiols are potent nucleophiles and react efficiently with DCDNQX. A base is required to deprotonate the thiol to the more nucleophilic thiolate.

Protocol 4: Monosubstitution with a Thiol

-

Dissolve the thiol in a solvent such as THF or ethanol.

-

Add one equivalent of a suitable base (e.g., triethylamine or sodium ethoxide) to generate the thiolate anion.

-

Add the DCDNQX to the solution of the thiolate.

-

Stir the reaction at room temperature until completion as monitored by TLC.

-

Work-up the reaction by removing the solvent and purifying the residue by column chromatography to isolate the monosubstituted thioether product.

Data Summary: Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the monosubstitution of DCDNQX with various nucleophiles. It is important to note that reaction times and yields can vary depending on the specific nucleophile used.

| Nucleophile Class | Example Nucleophile | Solvent | Base | Temperature (°C) | Typical Yield (%) |

| Amines | Aniline | Ethanol | - | Room Temp. | Good to Excellent[3] |

| Morpholine | Acetonitrile | K₂CO₃ | Room Temp. | High | |

| Phenols | Phenol | DMF | K₂CO₃ | Room Temp. | Good to Excellent[3] |

| 4-Methoxyphenol | DMSO | K₂CO₃ | Room Temp. | High | |

| Thiols | Thiophenol | THF | Et₃N | Room Temp. | High |

| Ethanethiol | Ethanol | NaOEt | Room Temp. | High | |

| Alkoxides | Sodium Methoxide | Methanol | - | Room Temp. | High |

Note: "Good to Excellent" and "High" are qualitative descriptions from the literature; specific quantitative yields are highly dependent on the substrate and precise reaction conditions.

Conclusion and Future Outlook

This compound is a synthetically valuable and highly reactive building block for the construction of complex heterocyclic molecules. The strong activation provided by the nitro groups facilitates nucleophilic aromatic substitution with a diverse range of nucleophiles under mild conditions. The ability to perform selective mono- and di-substitution reactions by controlling stoichiometry and reaction conditions opens up a vast chemical space for exploration by medicinal chemists and materials scientists.

While the precise regioselectivity of the initial substitution on the C2 versus C3 position warrants further detailed computational and experimental investigation, the established protocols for selective functionalization demonstrate the practical utility of DCDNQX. Future work in this area will likely focus on expanding the scope of nucleophiles, developing catalytic methods for these transformations, and applying the resulting substituted quinoxalines to the synthesis of novel therapeutic agents and functional materials.

References

-

Request PDF | Selective Synthesis of Mono‐ and Disubstituted Quinoxalines via Heteroaromatic Nucleophilic Substitution of 2,3‐Dichloro‐6,7‐dinitroquinoxaline (DCDNQX) with Anilines and Phenols | The chemistry of quinoxalines has attracted great attention due to the potential applications of this class of nitrogen‐based heterocycle in many... | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

-

Meisenheimer complex - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

-

17.1: Nucleophilic aromatic substitution. (2020, July 1). Chemistry LibreTexts. [Link]

Sources

- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A database of steric and electronic properties of heteroaryl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2,3-Dichloro-6,7-dinitroquinoxaline: A Predictive Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 2,3-Dichloro-6,7-dinitroquinoxaline. In the absence of extensive empirical data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally related compounds, to forecast its spectroscopic signature. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a robust theoretical framework for the identification and characterization of this and similar quinoxaline derivatives.

Introduction to this compound

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.[1] The title compound, this compound, with the molecular formula C₈H₂Cl₂N₄O₄, is a structurally intriguing molecule featuring a quinoxaline core substituted with two chloro atoms and two nitro groups.[2] These substitutions are expected to significantly influence its chemical reactivity, electronic structure, and, consequently, its spectroscopic properties. Understanding the spectroscopic data is paramount for confirming the molecular structure, assessing purity, and predicting its behavior in various chemical and biological systems.

While its direct biological applications are not yet widely documented, related dinitroquinoxaline compounds, such as 6,7-dinitroquinoxaline-2,3-dione (DNQX), are well-known as competitive antagonists for AMPA/kainate receptors, highlighting the potential neuropharmacological relevance of this class of molecules.[3][4][5][6] The chloro-substituents in the 2 and 3 positions offer versatile handles for further synthetic modifications, making this compound a potentially valuable intermediate in the synthesis of novel therapeutic agents or functional materials.

This guide will proceed to delineate the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound, providing detailed theoretical justifications and proposed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms.

Predicted ¹H NMR Spectrum

The structure of this compound possesses a plane of symmetry, rendering the two aromatic protons chemically equivalent.

Theoretical Rationale:

-

Chemical Shift: The quinoxaline core is an electron-deficient aromatic system. The presence of two strongly electron-withdrawing nitro groups at the 6 and 7 positions will further deshield the aromatic protons, causing them to resonate at a relatively high chemical shift (downfield). We can anticipate the signal to appear in the range of 8.0 - 9.0 ppm.

-

Multiplicity: As the two protons are chemically equivalent, they will appear as a single signal. Therefore, a singlet (s) is expected.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ, ppm) | 8.5 (predicted) |

| Multiplicity | Singlet (s) |

| Integration | 2H |

| Assignment | H-5, H-8 |

Predicted ¹³C NMR Spectrum

Due to the molecule's symmetry, we expect to see four distinct signals in the ¹³C NMR spectrum.

Theoretical Rationale:

-

C-5 and C-8: These carbons are directly attached to protons and will be influenced by the deshielding effect of the adjacent nitro groups. Their signals are expected in the aromatic region.

-

C-6 and C-7: These carbons are directly bonded to the electron-withdrawing nitro groups, which will cause a significant downfield shift.

-

C-2 and C-3: These carbons are attached to chlorine atoms, which are also electron-withdrawing, leading to a downfield shift.

-

C-4a and C-8a: These are quaternary carbons within the fused ring system and are expected to have distinct chemical shifts from the protonated carbons.

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| 150 - 160 | C-6, C-7 |

| 145 - 155 | C-2, C-3 |

| 135 - 145 | C-4a, C-8a |

| 120 - 130 | C-5, C-8 |

Experimental Protocol for NMR Data Acquisition

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR analysis.

Detailed Steps:

-

Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the proton-decoupled carbon NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities for all signals in both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by absorptions corresponding to the aromatic system, the nitro groups, and the carbon-chlorine bonds.

Theoretical Rationale:

-

N-O Stretching: The two nitro groups will give rise to strong, characteristic symmetric and asymmetric stretching vibrations.

-

C=N and C=C Stretching: The quinoxaline ring system will exhibit several stretching vibrations in the 1600-1400 cm⁻¹ region.

-

C-Cl Stretching: The carbon-chlorine bonds will show stretching absorptions in the fingerprint region.

-

Aromatic C-H Stretching: A weak absorption is expected above 3000 cm⁻¹ corresponding to the aromatic C-H bonds.

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H Stretch |

| 1550 - 1500 | Asymmetric NO₂ Stretch |

| 1350 - 1300 | Symmetric NO₂ Stretch |

| 1600 - 1450 | Aromatic C=C and C=N Stretch |

| 800 - 600 | C-Cl Stretch |

Experimental Protocol for IR Data Acquisition

Workflow for IR Spectroscopy

Caption: General workflow for acquiring an IR spectrum.

Detailed Steps:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film: If the sample is soluble in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

-

Data Acquisition: Place the sample in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Theoretical Rationale:

-

Molecular Ion Peak (M⁺): The molecular weight of this compound (C₈H₂Cl₂N₄O₄) is 289.03 g/mol .[2] Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). Therefore, we expect to see three peaks for the molecular ion:

-

M⁺ (containing two ³⁵Cl atoms)

-

[M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl atom)

-

[M+4]⁺ (containing two ³⁷Cl atoms) The expected intensity ratio of these peaks will be approximately 9:6:1.

-

-

Fragmentation Pattern: Electron impact (EI) ionization is likely to cause fragmentation. Common fragmentation pathways could include the loss of NO₂, Cl, or a combination thereof.

| Predicted Mass Spectrometry Data (EI) | |

| m/z | Assignment |

| 288, 290, 292 | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster) |

| 242, 244, 246 | [M - NO₂]⁺ |

| 253, 255 | [M - Cl]⁺ |

Experimental Protocol for MS Data Acquisition

Workflow for Mass Spectrometry Analysis

Caption: A simplified workflow for mass spectrometry.

Detailed Steps:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS). For less volatile compounds, liquid chromatography-mass spectrometry (LC-MS) with an appropriate ionization source would be suitable.[7]

-

Ionization: Electron impact (EI) is a common ionization technique for obtaining fragmentation information. Electrospray ionization (ESI) is a softer ionization method that would likely show a prominent protonated molecular ion [M+H]⁺.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion cluster and major fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a molecule containing two chlorine atoms.

Conclusion

This guide has presented a detailed, predictive overview of the key spectroscopic data (NMR, IR, and MS) for this compound. By applying fundamental spectroscopic principles and drawing parallels with related compounds, we have established a theoretical framework for the characterization of this molecule. The predicted data in this document should serve as a valuable reference for researchers working on the synthesis and application of this and similar quinoxaline derivatives. Experimental verification of these predictions will be the ultimate confirmation of the structure and will pave the way for further exploration of the chemical and biological properties of this compound.

References

-

Armstrong, N., and Gouaux, E. (2000). Mechanisms for activation and antagonism of an AMPA-sensitive glutamate receptor: Crystal structures of the GluR2 ligand binding core. Neuron, 28(1), 165-181. Available at: [Link]

-

Wikipedia. (n.d.). DNQX. Retrieved from [Link]

-

Kerr, M. F., et al. (1990). 6,7-Dinitroquinoxaline-2,3-dione blocks the cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate, in cortical cultures. Journal of Neurochemistry, 55(1), 114-121. Available at: [Link]

-

Nguyen, T. H., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(4), M1157. Available at: [Link]

-

Imeri, et al. (2014). 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o408. Available at: [Link]

-

Zhang, et al. (2001). Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives. Journal of Medicinal Chemistry, 44(21), 3470-3483. Available at: [Link]

-

Wang, et al. (2021). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. Molecules, 26(11), 3328. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. DNQX - Wikipedia [en.wikipedia.org]

- 5. 6,7-Dinitroquinoxaline-2,3-dione blocks the cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate, in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ≥98% (TLC), kainate, quisqualate (non-NMDA) glutamate receptor antagonist, powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 2,3-Dichloro-6,7-dinitroquinoxaline in Organic Solvents

This guide offers an in-depth exploration of the solubility characteristics of 2,3-Dichloro-6,7-dinitroquinoxaline, a pivotal heterocyclic compound in the landscape of synthetic chemistry and drug discovery. Recognizing the current scarcity of publicly available quantitative solubility data for this specific molecule, this document provides a robust framework for researchers. It combines a theoretical analysis of expected solubility based on molecular structure with detailed, field-proven experimental protocols for its empirical determination. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize this compound in their work.

Introduction to this compound

This compound is a highly functionalized quinoxaline derivative. The quinoxaline core, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide array of biological activities. The presence of two chloro- and two nitro-substituents renders this particular molecule an exceptionally reactive and versatile building block. The electron-withdrawing nature of these groups makes the chloro-substituents susceptible to nucleophilic substitution, a key reaction in the synthesis of more complex quinoxaline-based molecules.[1]

The solubility of this compound is a critical parameter that dictates its utility in various applications, from synthetic organic chemistry to the formulation of potential therapeutic agents. Understanding its behavior in different organic solvents is paramount for reaction design, purification, and formulation development.

Theoretical Solubility Profile of this compound

In the absence of extensive empirical data, a theoretical assessment of solubility can be derived from the molecular structure of this compound and the fundamental principle of "like dissolves like."

The molecule possesses several key structural features that influence its solubility:

-

Quinoxaline Core: The bicyclic aromatic system is largely nonpolar, suggesting a preference for solvents with some aromatic character or moderate polarity.

-

Dichloro Substituents: The two chlorine atoms add to the molecular weight and introduce some polar C-Cl bonds, but their overall contribution to polarity is moderate.

-

Dinitro Substituents: The two nitro groups are strongly polar and capable of acting as hydrogen bond acceptors. This feature suggests that the molecule will have some affinity for polar aprotic solvents.

Based on these features, the following solubility profile is anticipated:

-

High to Moderate Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). The polarity of these solvents can effectively solvate the dinitro groups and the quinoxaline ring system. Indeed, syntheses involving quinoxaline derivatives often employ these solvents.

-

Moderate Solubility: Likely in chlorinated solvents like dichloromethane (DCM) and chloroform, as well as in moderately polar ketones like acetone.

-

Low to Moderate Solubility: Expected in alcohols such as ethanol and methanol. While these are polar protic solvents, the large, nonpolar surface area of the quinoxaline core may limit extensive solvation. However, some solubility is expected, particularly with heating. Syntheses of quinoxaline derivatives have been reported in ethanol.

-

Low to Insoluble: Anticipated in nonpolar aliphatic hydrocarbons like hexane and heptane, and practically insoluble in water. The overall nonpolar character of the hydrocarbon backbone of the molecule outweighs the polar contributions of the nitro and chloro groups in the context of highly polar or nonpolar solvents.

This theoretical profile provides a rational starting point for solvent selection in experimental work.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Observations |

| Non-polar Solvents | |||||

| Hexane | |||||

| Toluene | |||||

| Dichloromethane | |||||

| Polar Aprotic Solvents | |||||

| Acetone | |||||

| Ethyl Acetate | |||||

| Acetonitrile | |||||

| Tetrahydrofuran (THF) | |||||

| Dimethylformamide (DMF) | |||||

| Dimethyl Sulfoxide (DMSO) | |||||

| Polar Protic Solvents | |||||

| Methanol | |||||

| Ethanol | |||||

| Isopropanol | |||||

| Water |

Experimental Protocol for Solubility Determination

The following detailed methodology for the gravimetric determination of the solubility of this compound is provided to ensure accuracy and reproducibility.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature incubator/shaker or water bath

-

Centrifuge

-

Micropipettes

-

Glassware (beakers, volumetric flasks)

-

Filtration apparatus (optional)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature incubator/shaker and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed.

-

-

Determination of Solute Concentration:

-

Carefully withdraw a precise volume of the clear supernatant (saturated solution) using a calibrated micropipette.

-

Transfer the aliquot to a pre-weighed, dry beaker.

-

Evaporate the solvent from the beaker under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, re-weigh the beaker containing the solid residue.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the beaker.

-

-

Calculation of Solubility:

-

Calculate the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

Calculate the molar solubility (mol/L) by dividing the solubility in g/L by the molecular weight of this compound (289.03 g/mol ).

-

Experimental Workflow Diagram

Caption: Experimental workflow for the gravimetric determination of solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be carefully controlled during experimental determination and considered in its application:

-

Temperature: The dissolution of most solids is an endothermic process, meaning that solubility generally increases with temperature. This can be leveraged to prepare supersaturated solutions for crystallization or to enhance reaction rates.

-

Solvent Polarity: As discussed in the theoretical profile, the polarity of the solvent is a primary determinant of solubility. A systematic investigation across a range of solvents with varying polarities is recommended.

-

Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a highly purified sample of this compound for accurate solubility determination.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form being used.

Conclusion

While quantitative solubility data for this compound in organic solvents is not yet well-documented in the public domain, this guide provides a comprehensive framework for researchers to understand and determine this critical property. The theoretical analysis based on its molecular structure offers a rational basis for solvent selection, and the detailed experimental protocol provides a reliable method for generating accurate and reproducible solubility data. By following the methodologies outlined herein, researchers can build a comprehensive solubility profile for this important synthetic building block, thereby facilitating its effective use in chemical synthesis and drug development.

References

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

-

Grokipedia. (n.d.). DNQX. Retrieved from [Link]

- Patel, M. R., et al. (2014). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry - Section B, 53B(4), 434-439.

-

ResearchGate. (n.d.). Selective Synthesis of Mono‐ and Disubstituted Quinoxalines via Heteroaromatic Nucleophilic Substitution of 2,3‐Dichloro‐6,7‐dinitroquinoxaline (DCDNQX) with Anilines and Phenols. Retrieved from [Link]

-

University of California, Davis. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Potential Applications of 2,3-Dichloro-6,7-dinitroquinoxaline in Biochemistry

Introduction

In the landscape of biochemical research and drug development, the demand for novel, highly reactive, and versatile molecular tools is incessant. 2,3-Dichloro-6,7-dinitroquinoxaline is a heterocyclic aromatic compound characterized by a quinoxaline core bearing two highly reactive chlorine atoms at the C2 and C3 positions. The reactivity of these leaving groups is significantly enhanced by the presence of two strongly electron-withdrawing nitro groups at the C6 and C7 positions. While its direct applications in biochemistry are not yet extensively documented, the inherent chemical architecture of this molecule suggests a profound potential as a versatile reagent for the analysis and manipulation of biomolecules.

This technical guide will delve into the prospective applications of this compound, grounded in the established principles of its chemical reactivity. We will explore its potential as a derivatizing agent for amino acids and as a fluorogenic probe for thiols, providing hypothetical, yet scientifically plausible, experimental frameworks. This document is intended for researchers, scientists, and drug development professionals who are interested in exploring new chemical tools for their work.

The Core Chemistry: Activated Nucleophilic Aromatic Substitution

The potential utility of this compound in biochemical contexts is predicated on the principles of nucleophilic aromatic substitution (SNAr). The quinoxaline ring, particularly when substituted with potent electron-withdrawing groups like the two nitro moieties, becomes highly electron-deficient. This electronic state makes the C2 and C3 positions, which are bonded to the chlorine atoms, highly susceptible to attack by nucleophiles.[1]

Biomolecules are rich in nucleophilic functional groups, such as the primary and secondary amines of amino acids and the sulfhydryl groups of cysteine and glutathione. The reaction of this compound with these nucleophiles is expected to be efficient, proceeding under mild conditions to form stable covalent bonds.[2][3] The reaction can be controlled to yield either mono- or di-substituted products by carefully managing the stoichiometry and reaction conditions.[2][4]

Potential Application 1: A Novel Derivatizing Agent for Amino Acid and Peptide Analysis

The quantitative analysis of amino acids is fundamental in proteomics, metabolomics, and clinical diagnostics. However, the inherent polarity and often poor chromatographic retention of underivatized amino acids on reverse-phase columns present analytical challenges.[4] Chemical derivatization with a hydrophobic, chromophoric, or fluorophoric tag is a common strategy to overcome these limitations.[4] this compound is a promising candidate for such a derivatizing agent.

Rationale and Reaction Mechanism

We hypothesize that this compound can react with the primary or secondary amine of an amino acid in a nucleophilic aromatic substitution reaction. The reaction would result in the formation of a stable amino-quinoxaline derivative, effectively tagging the amino acid. The dinitroquinoxaline moiety is expected to be strongly chromophoric, allowing for sensitive detection by UV-Vis spectrophotometry. Furthermore, many quinoxaline derivatives exhibit fluorescence, suggesting that the resulting adducts may also be fluorescent, offering even greater sensitivity.[5][6][7]

The reaction can be controlled to favor mono-substitution by using a 1:1 molar ratio of the reagent to the amino acid and maintaining a low reaction temperature (e.g., 0 °C to room temperature).[4]

Caption: Workflow for amino acid analysis using this compound.

Proposed Experimental Protocol: Derivatization of Amino Acids for RP-HPLC Analysis

This protocol describes a hypothetical procedure for the derivatization of a standard mixture of amino acids.

Materials:

-

This compound

-

Amino acid standard mixture (e.g., 1 mM each in 0.1 M HCl)

-

Borate buffer (0.1 M, pH 9.0)

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA)

-

Milli-Q water

Procedure:

-

Reagent Preparation: Prepare a 10 mM solution of this compound in acetonitrile.

-

Sample Preparation: In a microcentrifuge tube, mix 50 µL of the amino acid standard mixture with 100 µL of 0.1 M borate buffer (pH 9.0).

-

Derivatization Reaction: Add 50 µL of the 10 mM this compound solution to the amino acid mixture. Vortex briefly and incubate at 50 °C for 30 minutes in a heating block.

-

Reaction Quenching: Stop the reaction by adding 50 µL of 1 M HCl.

-

Sample Dilution: Dilute the sample 1:10 with the initial mobile phase for HPLC analysis.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 10% to 70% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector at an appropriate wavelength (to be determined experimentally, likely in the range of 340-450 nm) and/or a fluorescence detector.

-

Expected Outcome: The derivatized amino acids will be more hydrophobic and should be well-resolved on the C18 column. The dinitroquinoxaline tag will allow for sensitive detection, enabling the quantification of each amino acid in the mixture.

| Parameter | Hypothetical Value | Rationale |

| Reaction pH | 9.0 | To ensure the amino group is deprotonated and thus more nucleophilic. |

| Reaction Temperature | 50 °C | To provide sufficient activation energy for the reaction without degrading the amino acids. |

| Detection Wavelength | 340-450 nm | Based on the expected absorbance of dinitroaromatic compounds.[8] |

Potential Application 2: A Fluorogenic Probe for Thiol Quantification

The quantification of low-molecular-weight thiols, such as glutathione (GSH), is crucial for understanding cellular redox status and oxidative stress. Fluorogenic probes, which exhibit an increase in fluorescence upon reaction with their target, are powerful tools for this purpose. The unique electronic properties of this compound suggest its potential as a novel fluorogenic probe for thiols.

Rationale and "Turn-On" Fluorescence Mechanism

We propose that this compound is intrinsically weakly fluorescent or non-fluorescent due to quenching mechanisms. Upon reaction with a thiol, such as the sulfhydryl group of cysteine or glutathione, a thioether bond is formed. This substitution of a chlorine atom with a sulfur-containing group can significantly alter the electronic properties of the quinoxaline ring system. It is plausible that this modification could disrupt the quenching mechanism, leading to a "turn-on" fluorescence response.[5][6] This would allow for the sensitive and selective detection of thiols in biological samples.

Caption: Proposed mechanism for thiol detection using this compound.

Proposed Experimental Protocol: Fluorometric Quantification of Glutathione

This protocol outlines a hypothetical procedure for quantifying GSH in a cell lysate.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell lysate (prepared using standard methods)

-

Glutathione (GSH) standard solution

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Probe Preparation: Prepare a 1 mM stock solution of this compound in DMSO.

-

Standard Curve Preparation: Prepare a series of GSH standards (e.g., 0-100 µM) in PBS.

-

Assay Setup: In a 96-well black microplate, add 50 µL of cell lysate or GSH standard to each well.

-

Reaction Initiation: Add 50 µL of a working solution of the probe (e.g., 20 µM in PBS, prepared by diluting the stock solution) to each well.

-

Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The optimal excitation and emission wavelengths would need to be determined experimentally but are anticipated to be in the range of 400-450 nm for excitation and 480-550 nm for emission based on the properties of similar quinoxaline fluorophores.[5]

-

Data Analysis: Subtract the fluorescence of the blank (no GSH) from all readings. Plot the fluorescence intensity of the GSH standards versus their concentration to generate a standard curve. Use the standard curve to determine the concentration of GSH in the cell lysate samples.

Expected Outcome: A linear increase in fluorescence intensity should be observed with increasing concentrations of GSH. This will allow for the sensitive quantification of GSH in the cell lysate.

| Parameter | Hypothetical Value | Rationale |

| Reaction pH | 7.4 | To mimic physiological conditions and ensure the thiol group is reactive. |

| Probe Concentration | 10 µM (final) | To ensure the probe is in excess relative to the expected GSH concentration. |

| Excitation/Emission | ~420 nm / ~500 nm | Based on the photophysical properties of other quinoxaline-based fluorescent probes.[6] |

Advantages and Future Perspectives

The exploration of this compound as a biochemical reagent presents several potential advantages:

-

High Reactivity: The presence of two chloro groups activated by two nitro groups suggests that derivatization reactions can be rapid and efficient under mild conditions.[2]

-

Versatility: The ability to react with both amines and thiols opens up a wide range of potential applications in proteomics and metabolomics.

-

Favorable Photophysical Properties: The quinoxaline core is a promising scaffold for the development of fluorescent probes with high quantum yields and photostability.[5][9]

Future research should focus on the experimental validation of these proposed applications. This would involve synthesizing the compound, characterizing its reactivity with a panel of amino acids and thiols, and thoroughly investigating the photophysical properties of the resulting adducts. If successful, this compound could become a valuable addition to the biochemist's toolkit, enabling new approaches to the analysis of complex biological systems.

References

- A Brighter Horizon: Quinoxaline-Based Fluorescent Probes Outshine Traditional Dyes. (2025). Benchchem.

- Quinoxaline Derivatives: Advanced Fluorescent Probes for Cellular Imaging. (2025). Benchchem.

- Al-Hiari, Y. M., Kiki, M. M., & Al-Zoubi, R. M. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 13(1), 2849-2878.

- Small Molecule Quinoxaline Fluorescent Probe for AcO- Real-Time Detection in Vivo. (2024). Analytical Chemistry.

- Shafi, S., Alam, M. M., Mulakayala, N., Begum, A., Anjum, S., & Kulkarni, P. (2012). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. International Journal of Organic Chemistry, 2(3), 223-239.

- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv

- a) Investigation on reactivity of dichloroquinoxaline (1 a) with... (n.d.).

- The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline. (2025).

- Solidphase synthesis of quinoxaline derivatives using 6-amino-2,3-dichloroquinoxaline loaded on AMEBA resin. (2025).

- Chemistry of 2,3-Dichloroquinoxalines. (2025).

- Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (n.d.).

- Comparison of the reactivity of 2-amino-3-chloro- and 2,3-dichloroquinoxalines towards Ph2PH and Ph2PLi and of the properties of diphenylphosphanyl-quinoxaline P,N and P,P ligands. (2025).

- (PDF) 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. (2017).

- Synthesis of amino acid linked thiazolidine–quinoxaline compounds. (n.d.).

- How to avoid di-substitution in 2,3-dichloroquinoxaline reactions. (2025). Benchchem.

- Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (n.d.).

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules, 28(22), 7659.

- DNQX (6,7-Dinitroquinoxaline-2,3-dione, FG 9041, CAS Number: 2379-57-9). (n.d.). Cayman Chemical.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of 2,3-Dichloro-6,7-dinitroquinoxaline: A Gateway to Novel Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract